molecular formula C8H5NO7 B14001554 [(5-Nitrofuran-2-yl)methylidene]propanedioic acid CAS No. 89898-81-7

[(5-Nitrofuran-2-yl)methylidene]propanedioic acid

Cat. No.: B14001554
CAS No.: 89898-81-7
M. Wt: 227.13 g/mol
InChI Key: RHOXTLQEQOIWMH-UHFFFAOYSA-N
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Description

[(5-Nitrofuran-2-yl)methylidene]propanedioic acid is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Nitrofuran-2-yl)methylidene]propanedioic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Nitrofuran-2-yl)methylidene]propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different products.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrofurans with different oxidation states, while reduction typically produces amine derivatives.

Scientific Research Applications

[(5-Nitrofuran-2-yl)methylidene]propanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of [(5-Nitrofuran-2-yl)methylidene]propanedioic acid is not fully understood. it is believed to exert its effects by interfering with bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition disrupts bacterial metabolism and leads to cell death . The compound may also generate reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

[(5-Nitrofuran-2-yl)methylidene]propanedioic acid can be compared with other nitrofuran derivatives such as nitrofurazone and nitrofurantoin. These compounds share similar antibacterial properties but differ in their specific applications and mechanisms of action. For example:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

89898-81-7

Molecular Formula

C8H5NO7

Molecular Weight

227.13 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methylidene]propanedioic acid

InChI

InChI=1S/C8H5NO7/c10-7(11)5(8(12)13)3-4-1-2-6(16-4)9(14)15/h1-3H,(H,10,11)(H,12,13)

InChI Key

RHOXTLQEQOIWMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)C(=O)O

Origin of Product

United States

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